2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, also known as NTBC, is a synthetic compound that has been extensively used in scientific research. It was initially developed as a drug for the treatment of hereditary tyrosinemia type 1, a rare genetic disorder that affects the metabolism of the amino acid tyrosine. However, due to its unique chemical properties, NTBC has also found applications in various other fields of research.
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves the inhibition of HPPD, which is a key enzyme in the tyrosine biosynthetic pathway. 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid binds to the active site of HPPD and prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, which is a toxic metabolite that accumulates in patients with hereditary tyrosinemia type 1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid have been extensively studied in various animal models. It has been shown to reduce the levels of toxic metabolites in the blood and tissues of animals with hereditary tyrosinemia type 1. 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to improve liver function and prevent the development of liver tumors in animal models of the disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its specificity towards HPPD. This allows researchers to study the effects of HPPD inhibition without interfering with other metabolic pathways. However, 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is not a clinically approved drug and its safety profile in humans is not well established.
Future Directions
There are several future directions for research involving 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. One area of interest is the development of more potent and selective HPPD inhibitors that can be used as potential therapeutics for hereditary tyrosinemia type 1. Another area of research is the investigation of the off-target effects of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid and their potential implications for drug development. Additionally, 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have antioxidant properties, and further research is needed to explore its potential as a therapeutic agent for oxidative stress-related diseases.
Synthesis Methods
The synthesis of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with cysteine in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercapto-1,3-thiazolidine-4-carboxylic acid to yield 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid.
Scientific Research Applications
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has been widely used as a research tool in various fields such as biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine. This inhibition leads to a decrease in the production of toxic metabolites that are responsible for the symptoms of hereditary tyrosinemia type 1.
properties
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-8-2-1-5(3-7(8)12(16)17)9-11-6(4-18-9)10(14)15/h1-3,6,9,11,13H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBIMRPVIAQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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